Cas no 1935626-68-8 (2-Bromo-5-fluoro-4-iodobenzoic acid)

2-Bromo-5-fluoro-4-iodobenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-BROMO-5-FLUORO-4-IODOBENZOIC ACID
- 2-Bromo-5-fluoro-4-iodobenzoic acid
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- インチ: 1S/C7H3BrFIO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
- InChIKey: ITUUVHHYMATVLF-UHFFFAOYSA-N
- SMILES: IC1C(=CC(C(=O)O)=C(C=1)Br)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 190
- トポロジー分子極性表面積: 37.3
- XLogP3: 2.9
2-Bromo-5-fluoro-4-iodobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022K64-500mg |
2-Bromo-5-fluoro-4-iodobenzoic acid |
1935626-68-8 | 95% | 500mg |
$1198.00 | 2025-02-13 | |
Aaron | AR022K64-250mg |
2-Bromo-5-fluoro-4-iodobenzoic acid |
1935626-68-8 | 95% | 250mg |
$1055.00 | 2025-02-13 |
2-Bromo-5-fluoro-4-iodobenzoic acid 関連文献
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1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
2-Bromo-5-fluoro-4-iodobenzoic acidに関する追加情報
2-Bromo-5-Fluoro-4-Iodo Benzoic Acid: A Comprehensive Overview
The compound 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid (CAS No. 1935626-68-8) is a highly specialized aromatic compound with significant applications in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique substitution pattern on the benzoic acid backbone, featuring bromine, fluorine, and iodine atoms at specific positions. The presence of these halogens imparts distinct electronic and steric properties, making it a valuable building block in the construction of complex molecules.
Recent advancements in synthetic chemistry have highlighted the importance of halogenated benzoic acids in the development of bioactive compounds. For instance, studies have demonstrated that 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid can serve as a precursor for the synthesis of heterocyclic compounds, which are critical components in modern drug discovery. The strategic placement of halogens on the aromatic ring allows for precise control over reactivity and selectivity during subsequent transformations.
One of the most notable applications of this compound is in the field of medicinal chemistry. Researchers have utilized 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid to synthesize potential candidates for treating various diseases, including cancer and neurodegenerative disorders. The bromine and iodine substituents play a crucial role in modulating the pharmacokinetic properties of the resulting compounds, ensuring optimal bioavailability and efficacy.
In addition to its role in drug discovery, 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid has also found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel materials for electronic devices. For example, recent studies have explored its potential as a ligand in metal-organic frameworks (MOFs), which are promising candidates for gas storage and catalysis.
The synthesis of 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid typically involves multi-step processes that require precise control over reaction conditions. Common methods include electrophilic substitution reactions followed by halogenation steps. The use of advanced catalysts and reaction techniques has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
From an environmental perspective, understanding the fate and toxicity of 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid is crucial for ensuring sustainable practices. Recent toxicological studies have focused on evaluating its potential impact on aquatic ecosystems and human health. These studies have provided valuable insights into its biodegradation pathways and ecotoxicological effects, guiding responsible handling and disposal practices.
In conclusion, 2-Bromo-5-Fluoro-4-Iodo Benzoic Acid stands as a testament to the ingenuity of modern chemical synthesis. Its unique properties and versatile applications continue to drive innovation across multiple disciplines. As research progresses, this compound is expected to play an even more pivotal role in advancing scientific knowledge and technological advancements.
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